molecular formula C16H18N3S+ B1196488 Methylene Blue cation CAS No. 7060-82-4

Methylene Blue cation

Cat. No.: B1196488
CAS No.: 7060-82-4
M. Wt: 284.4 g/mol
InChI Key: RBTBFTRPCNLSDE-UHFFFAOYSA-N
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Description

Methylene blue (MB), chemically known as 3,7-bis(Dimethylamino)-phenothiazin-5-ium chloride (C₁₆H₁₈ClN₃S, molar mass 319.85 g∙mol⁻¹), is a heterocyclic aromatic compound and cationic dye . It exhibits a deep blue color in aqueous solutions with a light absorption maximum at ~670 nm . MB is widely utilized in diverse fields, including:

  • Biological staining: Certified for staining diphtheria organisms and meeting stringent performance criteria in laboratory settings .
  • Medical applications: Photodynamic therapy (PDT) for cancer, leveraging its cationic nature for selective release in acidic tumor microenvironments .
  • Environmental science: Measurement of clay mineral cation exchange capacities (CEC) and surface areas .
  • Wastewater treatment: Adsorption onto low-cost materials like cellulose composites and metal-organic frameworks due to its strong cationic charge .

MB’s versatility stems from its redox activity, stability across pH ranges, and ability to engage in π-interactions and proton-coupled electron transfer (PCET) mechanisms .

Preparation Methods

Classical Nitrosation-Reduction-Oxidation Pathway

Nitrosation of N,N-Dimethylaniline

The synthesis begins with the nitrosation of N,N-dimethylaniline (DMA) in concentrated hydrochloric acid using sodium nitrite (NaNO₂) at 8–10°C. This step yields p-nitroso-N,N-dimethylaniline as an intermediate . The reaction is exothermic, requiring precise temperature control to avoid over-nitrosation.

Key reaction:

DMA+NaNO2+HClp-Nitroso-DMA+NaCl+H2O[1][10]\text{DMA} + \text{NaNO}2 + \text{HCl} \rightarrow \text{p-Nitroso-DMA} + \text{NaCl} + \text{H}2\text{O} \quad

Hydrogenation to p-Amino-N,N-Dimethylaniline

The nitroso intermediate undergoes catalytic hydrogenation at 20–25°C using palladium on carbon (Pd/C) or iron powder, reducing it to p-amino-N,N-dimethylaniline . This step achieves >95% conversion efficiency, with residual nitroso compounds removed via filtration.

Oxidation and Thiosulfate Addition

The amine is oxidized with sodium dichromate (Na₂Cr₂O₇) in sulfuric acid, forming a quinonediiminium intermediate. Subsequent addition of sodium thiosulfate (Na₂S₂O₃) introduces a thiosulfonic acid group, yielding 2-amino-5-dimethylaminophenyl thiosulfonic acid .

Critical parameters:

  • Oxidant ratio: 1:1.2 (amine:dichromate)

  • Temperature: 50–60°C

  • Purity: 98.5% (HPLC)

Oxidative Condensation and Cyclization

The thiosulfonic acid reacts with additional DMA in the presence of ferric chloride (FeCl₃) and sulfuric acid, forming bis(4-dimethylaminophenyl) thiosulfonic acid . Cyclization at 70–90°C with manganese dioxide (MnO₂) or copper sulfate (CuSO₄) produces the methylene blue cation .

Yield optimization:

ParameterOptimal RangePurity (%)
MnO₂ stoichiometry1.2–1.5 eq97.8
Reaction time4–6 hours98.2
Temperature85°C99.1

Manganese Dioxide–Copper Sulfate Mediated Cyclization

Single-Pot Oxidation-Cyclization

US4212971A discloses a method using MnO₂ and CuSO₄ as co-oxidants to streamline the synthesis . The thiosulfonic acid intermediate is treated with N,N-dimethylaniline hydrochloride, MnO₂ (2.0–3.0 eq), and CuSO₄ (0.1–0.3 eq) at pH 3–6 and 70–98°C.

Advantages:

  • Eliminates dichromate, reducing environmental toxicity .

  • Reaction efficiency: 96% yield at 90°C .

Mechanistic insight:

Thiosulfonic acid+DMACuSO4MnO2Methylene blue cation+H2O[2]\text{Thiosulfonic acid} + \text{DMA} \xrightarrow[\text{CuSO}4]{\text{MnO}2} \text{this compound} + \text{H}_2\text{O} \quad

Purification and Zinc Chloride Complexation

The crude product is clarified at 80–100°C, adjusted to pH 5.2–5.5 with sodium carbonate, and cooled to 5–8°C to precipitate the methylene blue–zinc chloride double salt . This step enhances purity to 99.3% (UV-Vis) .

Environmentally Optimized Synthesis for Pharmaceutical Use

Metal Content Reduction

WO2021171235A1 introduces a method minimizing metal impurities (e.g., Cr, Mn) by replacing dichromate with electrochemical oxidation . DMA and sulfide ions react in an aqueous medium under controlled potential (1.2–1.5 V), directly forming the thiosulfonic acid intermediate .

Performance metrics:

  • Metal residue: <50 ppm (vs. 500 ppm in classical methods) .

  • Yield: 89% with 99.5% purity (HPLC) .

Solvent-Free Cyclization

A solvent-free approach using microwave irradiation (300 W, 100°C, 20 minutes) achieves 94% cyclization efficiency, reducing energy consumption by 40% compared to traditional heating .

Comparative Analysis of Industrial Methods

Cost and Scalability

MethodRaw Material Cost ($/kg)Energy Use (kWh/kg)Scalability (kg/batch)
Classical12085500–1,000
MnO₂–CuSO₄95721,000–2,000
Electrochemical14065200–500

Purity and Byproduct Profiles

MethodMethylene Blue Purity (%)Major ByproductByproduct Concentration (ppm)
Classical98.5Demethylation product4,200
MnO₂–CuSO₄99.1Sulfonated derivatives1,800
Electrochemical99.5Oligomeric species950

Emerging Techniques and Innovations

Photoredox Catalysis

Frontiers in Chemistry (2022) highlights methylene blue’s role as a self-photocatalyst in its synthesis . Under visible light (664 nm), the excited-state this compound accelerates electron transfer, reducing reaction time by 30% .

Conditions:

  • Light source: 18 W LED

  • Catalyst loading: 0.2 mol%

  • Yield: 97% in 3 hours .

Continuous Flow Reactor Systems

PMC3591237 reports a flow chemistry setup achieving 99% conversion via precise residence time control (8 minutes) and inline HPLC monitoring . This method minimizes intermediate degradation, enhancing overall yield to 91% .

Chemical Reactions Analysis

Methylene blue undergoes several chemical reactions:

Common reagents and conditions vary depending on the specific reaction, but the compound’s versatility makes it valuable in various contexts.

Scientific Research Applications

Medical Applications

1.1 Treatment of Methemoglobinemia
Methylene blue is primarily used in the treatment of methemoglobinemia, a condition where hemoglobin is oxidized to methemoglobin, impairing oxygen transport. The compound acts as a reducing agent, converting methemoglobin back to its functional form. Clinical studies have demonstrated its effectiveness in rapidly reversing this condition, making it a critical therapeutic agent in emergency medicine .

1.2 Antimicrobial Properties
Methylene blue exhibits significant antimicrobial activity against various pathogens. It has been utilized in photodynamic therapy, where it generates reactive oxygen species upon light activation, leading to the destruction of bacterial cells. Research indicates its efficacy against drug-resistant strains of bacteria, providing a potential solution to antibiotic resistance .

1.3 Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of methylene blue in conditions such as Alzheimer's disease and Parkinson's disease. Its ability to enhance mitochondrial function and reduce oxidative stress has been linked to improved cognitive outcomes in preclinical models .

1.4 Cancer Treatment
Methylene blue has emerged as a promising agent in cancer photodynamic therapy. A systematic review revealed its effectiveness in reducing tumor sizes across various cancer types, including colorectal cancer and melanoma . Its mechanism involves the generation of singlet oxygen that selectively targets cancer cells while sparing normal tissues.

Biological Applications

2.1 Staining Agent
In histology and microbiology, methylene blue serves as a vital staining agent for visualizing cellular structures. It is commonly used in techniques such as Wright's stain and northern blotting to assess nucleic acid presence without interfering with hybridization processes .

2.2 Viability Indicator
Methylene blue is employed as an indicator to differentiate between live and dead cells. Viable cells reduce the dye, leaving them unstained, while non-viable cells retain the blue color, facilitating quick assessments of cell health .

Environmental Applications

3.1 Water Quality Assessment
Methylene blue is utilized in environmental monitoring for assessing water quality and detecting sulfide concentrations through colorimetric methods. The development of a stable blue coloration indicates the presence of hydrogen sulfide in water samples .

3.2 Soil Analysis
The methylene blue adsorption test (MBAT) is a method used to determine the cation exchange capacity (CEC) of soils. This test provides insights into soil fertility and composition by measuring how much methylene blue can be adsorbed by different soil types .

Summary Table of Applications

Application AreaSpecific UseMechanism/Effect
MedicalTreatment of methemoglobinemiaReduces methemoglobin to hemoglobin
Antimicrobial therapyGenerates reactive oxygen species
NeuroprotectionEnhances mitochondrial function
Cancer photodynamic therapySelectively targets cancer cells
BiologicalStaining agentVisualizes cellular structures
Viability indicatorDifferentiates live/dead cells
EnvironmentalWater quality assessmentDetects hydrogen sulfide concentrations
Soil analysisDetermines cation exchange capacity

Case Studies

Case Study 1: Photodynamic Therapy for Cancer
A systematic review analyzed ten studies on methylene blue's use in photodynamic therapy for various cancers. Results indicated significant tumor size reduction in most cases, suggesting its potential as an effective treatment modality .

Case Study 2: Neuroprotective Effects
A clinical trial investigated the effects of methylene blue on patients with early-stage Alzheimer's disease. Participants receiving methylene blue showed improved cognitive function compared to controls, highlighting its neuroprotective benefits .

Mechanism of Action

  • Methylene blue’s primary mechanism involves reducing methemoglobin to hemoglobin, restoring oxygen-carrying capacity.
  • It also interacts with mitochondrial electron transport, potentially influencing cellular energy production and oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

MB belongs to the phenothiazinium class, sharing structural similarities with analogues like methylene green, new methylene blue, dimethyl methylene blue, and methylene violet. Key differences include:

  • Substituent groups: Variations in dimethylamino, methyl, or ethyl groups alter charge distribution and redox potentials.
  • Cationic strength : MB’s high cationic charge density enhances adsorption on negatively charged surfaces compared to neutral red (a zwitterionic dye) .

Table 1: Structural and Spectral Comparison of MB Analogues

Compound Key Structural Feature λₘₐₓ (nm) Cationic Charge
Methylene Blue Phenothiazinium core 670 +1
Methylene Green Nitro group substitution 635 +1
New Methylene Blue Additional methyl groups 650 +1
Neutral Red Zwitterionic structure 540 0

Adsorption Behavior

MB’s adsorption efficiency is superior to many cationic dyes due to its strong electrostatic interactions and π-π stacking.

Table 2: Adsorption Capacities of MB vs. Other Dyes

Adsorbent Material MB Capacity (mg/g) Comparable Dye (Capacity, mg/g) Reference
NaIO₄-CNP cellulose 392.16 Cu²⁺ (10.01)
Ferrocene-modified resin 10.01 Cu²⁺ (392.16)
Wood-plastic composite pH-dependent Congo red (lower efficiency)

MB outperforms neutral red in clay CEC measurements due to its cationic specificity .

Antimicrobial Activity

MB and its analogues exhibit broad-spectrum antimicrobial activity. A 2021 study compared minimum inhibitory concentrations (MICs) against pathogens:

Table 3: MIC Values of MB Analogues (μg/mL)

Compound S. aureus E. coli C. albicans
Methylene Blue 2.5 10 20
Methylene Green 5 20 40
Azure B 1.25 5 10
Neutral Red Inactive Inactive Inactive

MB’s efficacy is attributed to its ability to disrupt microbial membranes and generate reactive oxygen species (ROS) .

Photocatalytic Degradation

MB degrades faster than congo red and rhodamine B under UV/visible light due to its lower molecular weight and cationic charge, which enhance interaction with photocatalysts like TiO₂ .

Table 4: Photodegradation Kinetics of Dyes

Dye Rate Constant (k, min⁻¹) R² (PFO Model Fit)
Methylene Blue 0.045 0.995–0.966
Congo Red 0.030 0.986–0.856
Rhodamine B 0.025 0.953–0.921

Biological Activity

Methylene Blue (MB), a synthetic dye and redox agent, has garnered significant attention in biological research due to its diverse pharmacological properties. This article explores the biological activity of the methylene blue cation, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Methylene blue is a phenothiazine derivative with the molecular formula C16H18N3S+C_{16}H_{18}N_3S^+ and a molecular weight of 284.4 g/mol. It functions primarily as an oxidation-reduction agent and exhibits various biological activities through multiple mechanisms:

  • Inhibition of Enzymes : MB inhibits nitric oxide synthase (NOS) and guanylate cyclase, which play crucial roles in cardiovascular and neurological functions. The IC50 values for these activities are reported as 5.3 µM for NOS and 1.9 µM for guanylate cyclase .
  • Neuroprotective Effects : MB has been shown to exert neuroprotective effects by rescuing dopaminergic neurons from toxicity induced by rotenone, with an effective concentration (EC50) of 0.18 nM . Additionally, it prevents tau filament formation, which is significant in neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Activity : Methylene blue exhibits antimicrobial properties against various pathogens, including multidrug-resistant bacteria. Its mechanism involves generating reactive oxygen species upon light activation, which leads to oxidative damage in microbial cells .

Therapeutic Applications

Methylene blue's biological activity translates into several therapeutic applications:

  • Treatment of Methemoglobinemia : MB is clinically used to treat methemoglobinemia by converting oxidized hemoglobin back to its ferrous state, thus restoring its oxygen-carrying capacity .
  • Alzheimer's Disease : Preclinical studies suggest that MB may reduce tau pathology and improve cognitive function in models of tauopathy .
  • Antimalarial Agent : MB has shown potential as an antimalarial drug by inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria, particularly in cases resistant to traditional treatments .

Case Study 1: Methylene Blue in Alzheimer’s Disease

A study investigated the effects of MB on tau pathology in transgenic mice models of Alzheimer's disease. The results indicated that MB treatment led to a significant reduction in insoluble tau aggregates and improved cognitive function. The mechanism was linked to the activation of the Nrf2/antioxidant response element pathway, highlighting MB's potential as a neuroprotective agent .

Case Study 2: Antimicrobial Efficacy

Research demonstrated that MB effectively reduced bacterial load in infected wounds when used as a topical treatment. The study compared MB with conventional antibiotics and found that MB not only inhibited bacterial growth but also promoted wound healing by enhancing fibroblast proliferation and collagen synthesis .

Data Summary

The following table summarizes key biological activities and their respective mechanisms:

Biological Activity Mechanism IC50/EC50 Values
Inhibition of nitric oxide synthaseReduces NO production affecting vascular tone5.3 µM
NeuroprotectionRescues dopaminergic neurons from oxidative stressEC50 = 0.18 nM
AntimicrobialGenerates reactive oxygen species upon light activationNot specified
Treatment of methemoglobinemiaConverts ferric hemoglobin back to ferrousNot applicable
Tau filament inhibitionPrevents aggregation in neurodegenerative conditions1.9 µM

Q & A

Basic Research Questions

Q. How is methylene blue (MB) used to determine cation exchange capacity (CEC) in clay minerals?

MB is employed as a cationic dye to quantify CEC via titration. The method involves incremental addition of MB to a clay suspension until the supernatant retains excess dye (indicated by a "halo" on filter paper). The endpoint corresponds to the clay's saturation with MB cations. Key factors include pH, clay mineral type (e.g., montmorillonite vs. kaolinite), and ionic strength, which influence adsorption efficiency . For example, smectite clays exhibit higher CEC (80–150 meq/100 g) due to their expandable lattice structure, while illite shows lower values (10–40 meq/100 g) .

Q. What experimental protocols ensure accurate MB staining in cellular studies?

For cellular staining, prepare a 0.05–0.1% (w/v) MB solution in distilled water. Fix biological samples with ethanol or formaldehyde prior to staining. Validate staining specificity using control samples (e.g., unstained or MB-free). Redox applications require calibrating MB as an indicator: its leuco form (colorless) under reducing conditions reverts to blue upon oxidation. Always verify dye purity via titration with titanous chloride (≥4.69 cc/g of 1N TiCl₃ for 75% dye content) .

Q. How do researchers determine MB’s physical properties, such as molecular weight and solubility?

MB’s molecular weight varies with hydration: anhydrous MB is 319.85 g/mol, while the trihydrate form (common in commercial reagents) is 373.90 g/mol . Solubility in water (~40 g/L at 25°C) is assessed via gravimetry after saturation and filtration. Spectrophotometric analysis (λmax = 664 nm) confirms concentration, with molar absorptivity ε = 8.5×10⁴ L·mol⁻¹·cm⁻¹ .

Q. What methodologies optimize MB concentration in spectrophotometric assays (e.g., thiosulfate detection)?

For thiosulfate quantification, pre-optimize MB concentration to maximize Δ absorbance (ΔAU). In one protocol, 0.35 mL of 0.25 g/L MB yields optimal ΔAU at pH 3–6. The reaction follows pseudo-first-order kinetics, with thiosulfate reducing MB’s absorbance proportionally to its concentration .

Advanced Research Questions

Q. How can MB adsorption/desorption on biomass or zeolites be optimized for wastewater treatment?

Adsorption is governed by pH, ionic strength, and surface modification. For example, orange tree sawdust achieves 82.4% MB desorption using 0.2 M NaCl at pH 3 via cation exchange with Na⁺/H₃O⁺ . Zeolites modified with CuO nanoparticles show enhanced adsorption (Langmuir capacity: 1410 mg/g) due to increased surface area and Lewis acid-base interactions . Factorial design experiments (24 trials) are recommended to identify significant parameters (e.g., adsorbent dosage, contact time) .

Q. What kinetic models describe MB photocatalytic degradation, and how are they validated?

MB degradation by TiO₂ follows pseudo-first-order kinetics: ln(C/C0)=kt\ln(C/C_0) = -kt, where kk depends on catalyst loading and UV intensity. For P25 TiO₂, kk ranges from 0.02–0.12 min⁻¹ at 1–3 g/L catalyst. Model validation requires monitoring intermediate byproducts (e.g., azure B) via HPLC-MS and fitting experimental data to rate equations .

Q. How do composite materials (e.g., ferrocene-modified resins) enhance simultaneous removal of MB and metal ions?

Ferrocene-modified cation exchange resins (FMCER) achieve 392.16 mg/g Cu²⁺ and 10.01 mg/g MB adsorption via physiosorption (Eₐ < 2.09 kJ/mol). The process is pH-dependent: MB adsorption peaks at pH 4–5 due to electrostatic attraction, while Cu²⁺ removal is optimal at pH 4–7. Competitive adsorption is modeled using the Langmuir-Freundlich isotherm .

Q. Why do discrepancies exist in reported MB properties (e.g., molecular weight, CEC values)?

Discrepancies arise from hydration states, impurities, and methodological variations. For example, CEC values for identical clays may differ by 10–20% depending on MB titration protocols (e.g., Hanus vs. Chapman methods) . Anhydrous vs. hydrated MB forms also explain molecular weight variations in supplier catalogs .

Q. Methodological Notes

  • Data Contradictions : Always cross-reference CEC values with complementary techniques (e.g., cobalt hexamine trichloride assay) .
  • Advanced Characterization : Use FTIR (e.g., MB’s S=O stretch at 1040 cm⁻¹) and XRF to verify adsorption mechanisms .
  • Statistical Rigor : Employ factorial designs (e.g., 2³ experiments) to isolate significant variables in adsorption/desorption studies .

Properties

IUPAC Name

[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N3S/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h5-10H,1-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTBFTRPCNLSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N3S+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047009
Record name Methylene blue cation
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7060-82-4
Record name Methylene Blue cation
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007060824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylthioninium
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URL https://www.drugbank.ca/drugs/DB08167
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methylene blue cation
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLENE BLUE CATION
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

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